molecular formula C12H13FO B14766546 1-(3-Fluorophenyl)cyclopentanecarbaldehyde

1-(3-Fluorophenyl)cyclopentanecarbaldehyde

Cat. No.: B14766546
M. Wt: 192.23 g/mol
InChI Key: LRLIYXTUACIOTP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentanecarbaldehyde is an organic compound with the molecular formula C12H13FO It is characterized by a cyclopentane ring substituted with a 3-fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclopentanecarbaldehyde typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or via formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Implementing continuous flow reactors for large-scale production.

    Purification Techniques: Employing advanced purification methods such as distillation, crystallization, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentanecarbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The fluorine atom on the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)cyclopentanecarbaldehyde: Similar structure with the fluorine atom at the para position.

    1-(3-Chlorophenyl)cyclopentanecarbaldehyde: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)cyclopentanecarbaldehyde: Similar structure with a bromine atom instead of fluorine.

Uniqueness

1-(3-Fluorophenyl)cyclopentanecarbaldehyde is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H13FO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8-9H,1-2,6-7H2

InChI Key

LRLIYXTUACIOTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2=CC(=CC=C2)F

Origin of Product

United States

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